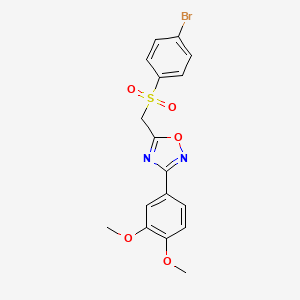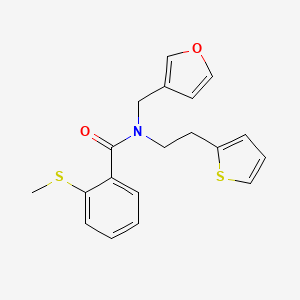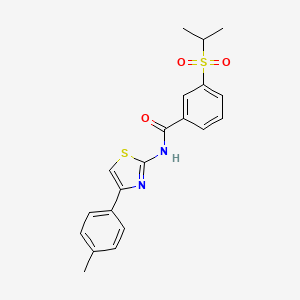
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been studied extensively for its potential as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Applications of Fluorinated Compounds
Fluorinated compounds are integral to various scientific and industrial applications due to their unique chemical properties, such as high stability and low reactivity. One study highlights a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009). This synthesis is significant for producing fluorinated molecules, potentially including 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, by offering a more accessible approach to creating complex fluorinated structures.
Environmental and Biological Impact
The environmental and biological impacts of fluorinated compounds are also a significant area of research. For instance, fluorophores, often used in molecular imaging, have been studied for their toxicity, indicating the need for careful evaluation before clinical application (Alford et al., 2009). Similarly, the biodegradation of fluorinated alkyl substances, which include a wide range of chemically stable and environmentally persistent compounds, is crucial for understanding the ecological impact of such chemicals (Frömel & Knepper, 2010).
Potential for Novel Applications
The development of novel fluorinated molecules for diverse applications, such as in drug design and material science, is an ongoing area of exploration. Benzoxaboroles, for example, are derivatives of phenylboronic acids that have found applications in creating new classes of antibacterial, antifungal, and anti-inflammatory agents due to their exceptional properties (Nocentini et al., 2018). These studies underscore the potential for designing molecules like 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide for specific therapeutic or material applications.
properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-4-18(24-3,14-8-6-5-7-9-14)13-20-25(21,22)15-10-11-17(23-2)16(19)12-15/h5-12,20H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROVEPIHRYTCPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)


![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)




![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)